![molecular formula C20H16N2O3S B2522030 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797637-70-7](/img/structure/B2522030.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a derivative of benzo[d]oxazol-2(3H)-one, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a fused benzene and oxazole ring system. This type of compound has been studied for various biological activities, including antimicrobial and antitumor properties . The presence of the thiophene ring, which is known for its electronic properties, could potentially contribute to the compound's biological activity.
Synthesis Analysis
The synthesis of related benzo[d]oxazol-2(3H)-one derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, some derivatives have been synthesized by reacting chloroacetylamino compounds with benzo[d]oxazol-2-thiole in the presence of potassium carbonate in acetone . Another example includes the synthesis of 2-oxobenzo[d]oxazol-3(2H)-yl derivatives designed as inhibitors of Mycobacterium tuberculosis, which were evaluated for their inhibitory activity . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as NMR spectroscopy, X-ray single-crystal analysis, and FTIR spectroscopy . These methods allow for the elucidation of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential binding with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzo[d]oxazol-2(3H)-one derivatives is influenced by the presence of functional groups and the electronic nature of the heterocyclic system. For example, the thioamide group in triazole compounds containing a similar structure has shown antifungal and plant growth regulating activities, suggesting that the compound may also participate in similar biological reactions . Additionally, the amidation reactions, as seen in the synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, indicate the potential for the compound to undergo nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting point, and stability. The crystalline structure can reveal intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and melting point . The stability of the compound can be influenced by the presence of electron-withdrawing or electron-donating substituents on the rings, which can affect the compound's susceptibility to hydrolysis or oxidation .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of novel compounds containing structural motifs similar to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has been a subject of interest. For instance, compounds with triazole and thioamide groups have been synthesized and analyzed for their structural properties using X-ray diffraction, revealing intricate details such as intermolecular interactions that stabilize their structure. These findings highlight the compound's potential utility in the design of molecules with desired pharmacological properties (Li Fa-qian et al., 2005).
Biological Activities
A significant aspect of research on this compound and its derivatives focuses on their biological activities, including antimicrobial and antitumor effects. For example, a study on benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against various cancer cell lines, indicating the potential of such compounds in antitumor therapies (L. Yurttaş et al., 2015).
Another study developed derivatives of benzo[d]oxazol-2(3H)-ones as novel inhibitors of Mycobacterium tuberculosis, showcasing the compound's role in addressing infectious diseases. The most promising derivative demonstrated significant inhibition of the tuberculosis bacterium while being non-cytotoxic to human cells, underlining the importance of structural optimization in drug discovery (Ganesh S. Pedgaonkar et al., 2014).
Optoelectronic Properties
Research has also extended into the optoelectronic properties of related compounds, indicating a broader applicability in materials science. A study on thiazole-based polythiophenes, for instance, explored the electrochemical polymerization and optoelectronic characteristics of such polymers, revealing potential applications in electronic devices (P. Camurlu & N. Guven, 2015).
Propiedades
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(12-22-17-7-3-4-8-18(17)25-20(22)24)21-11-14-5-1-2-6-16(14)15-9-10-26-13-15/h1-10,13H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGYQWVUCASMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
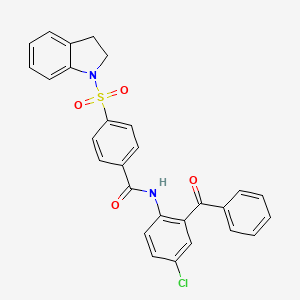
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)
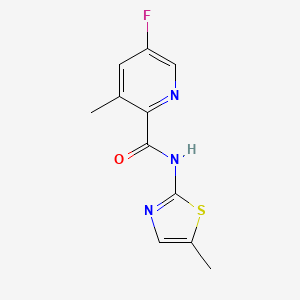
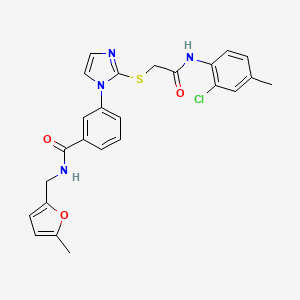
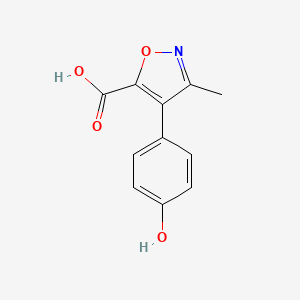

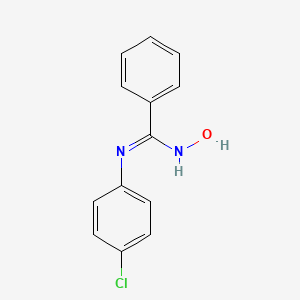
![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)
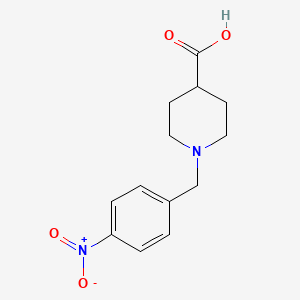


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2521968.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)